4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Description
Contextualization within Modern Organic Synthesis
The primary method for constructing the core framework of this compound is the Sonogashira cross-coupling reaction. nih.govorganic-chemistry.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govorganic-chemistry.org The ability to carry out this reaction under mild conditions makes it a cornerstone of modern organic synthesis, enabling the assembly of complex molecules like the one in focus. nih.gov
Rationale for Research Focus on 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
The research interest in this compound stems from its potential as a key intermediate in the synthesis of more complex molecules with valuable biological activities. Pyrazole (B372694) derivatives are known to exhibit a broad spectrum of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The specific combination of the pyrazole ring, the ethynyl (B1212043) linker, and the reactive benzaldehyde (B42025) group makes this compound a versatile building block for creating libraries of novel compounds for drug discovery and development. The aldehyde functionality, for instance, can be readily converted into a variety of other functional groups, allowing for systematic structural modifications to explore structure-activity relationships (SAR).
Overview of Key Structural Features and Their Synthetic Implications
The molecular structure of this compound is characterized by three key components, each with significant synthetic implications:
1H-Pyrazole Ring: This heterocyclic motif is a cornerstone of many pharmaceuticals. From a synthetic standpoint, the presence of the N-H proton allows for further functionalization at the nitrogen atom. The pyrazole ring itself is relatively stable and can withstand various reaction conditions.
Ethynyl Linker (-C≡C-): This rigid, linear linker holds the pyrazole and benzaldehyde moieties in a defined spatial orientation. Synthetically, it is introduced via the Sonogashira coupling reaction, a highly reliable and versatile method. nih.govorganic-chemistry.org
Benzaldehyde Moiety: The aldehyde group is a highly reactive and synthetically versatile functional group. It can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and other derivatives. This allows for the facile introduction of diverse substituents, making it a crucial feature for generating chemical diversity.
These structural features are summarized in the table below:
| Structural Feature | Key Characteristics | Synthetic Implications |
| 1H-Pyrazole Ring | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Stable scaffold, N-H allows for further derivatization. |
| Ethynyl Linker | Linear and rigid carbon-carbon triple bond. | Introduced via Sonogashira coupling, controls molecular geometry. |
| Benzaldehyde Moiety | Aromatic aldehyde group. | Reactive handle for a wide range of chemical transformations. |
Scope and Objectives of the Research Investigation
A hypothetical research investigation into this compound would likely encompass the following objectives:
Optimization of the Synthesis: To develop a high-yielding and scalable synthesis of the target compound, likely focusing on the optimization of the Sonogashira coupling reaction between a suitable 4-halopyrazole and 4-ethynylbenzaldehyde (B1303622).
Thorough Characterization: To fully characterize the compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity.
Exploration of its Synthetic Utility: To utilize the aldehyde functionality to synthesize a library of derivatives. This would involve a variety of reactions to demonstrate its versatility as a building block.
Investigation of Biological Activity: To screen the synthesized derivatives for potential pharmacological activities, guided by the known properties of pyrazole-containing compounds. This could include assays for antifungal, antibacterial, or anticancer activity.
The following table outlines the key properties of the subject compound and its immediate precursors.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₂H₈N₂O | 196.21 | 575452-25-4 bldpharm.com |
| 4-Ethynylbenzaldehyde | C₉H₆O | 130.14 | 63697-96-1 nih.gov |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 |
| 4-Iodopyrazole (B32481) | C₃H₃IN₂ | 193.97 | 3469-69-0 |
| 4-Bromobenzaldehyde (B125591) | C₇H₅BrO | 185.02 | 1122-91-4 |
| 4-(1H-Pyrazol-1-yl)benzaldehyde | C₁₀H₈N₂O | 172.18 | 99662-34-7 nih.govsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-9-11-4-1-10(2-5-11)3-6-12-7-13-14-8-12/h1-2,4-5,7-9H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRGFIHOJASQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 1h Pyrazol 4 Yl Ethynyl Benzaldehyde
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net The process involves breaking bonds and converting functional groups in a reverse-synthetic direction. leah4sci.comadvancechemjournal.com
For 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde (Target Molecule 1 ), the most logical disconnection is at the C(sp)-C(sp²) bond of the ethynyl (B1212043) linker. This bond is strategically formed via a Sonogashira cross-coupling reaction. mdpi.comresearchgate.net This disconnection leads to two key synthons: a 4-formylphenyl cation and a 1H-pyrazol-4-ylethynyl anion. These synthons correspond to the synthetic equivalents: a 4-halobenzaldehyde (e.g., 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) and 4-ethynyl-1H-pyrazole.
A further disconnection of the 4-ethynyl-1H-pyrazole at the C(sp)-C(sp) bond reveals a protected ethynyl group and a halogenated pyrazole (B372694), which can be synthesized from simpler precursors.
Precursor Design and Selection for Alkyne and Aryl Moieties
The success of the synthesis hinges on the appropriate selection of precursors for the aryl and alkyne components.
For the aryl moiety , 4-halobenzaldehydes are the precursors of choice. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Therefore, 4-iodobenzaldehyde is often the preferred substrate as it allows for milder reaction conditions, often at room temperature. wikipedia.org 4-bromobenzaldehyde (B125591) can also be used, though it may require higher temperatures to achieve comparable yields. wikipedia.org 4-Iodobenzaldehyde itself can be prepared from p-bromobenzaldehyde through a Finkelstein-type reaction using potassium iodide and a copper(I) iodide catalyst. chemicalbook.com
For the alkyne moiety , 4-ethynyl-1H-pyrazole is the required precursor. nih.gov The synthesis of this fragment can be approached in several ways. One common method involves the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a 4-halo-1H-pyrazole, followed by deprotection of the silyl (B83357) group.
Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Linkage Formation
The formation of the ethynyl linkage between the benzaldehyde (B42025) and pyrazole rings is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. mdpi.comresearchgate.net This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
The classic Sonogashira reaction conditions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) which also often serves as the solvent. wikipedia.orglibretexts.org
Table 1: Typical Reagents for Sonogashira Coupling
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Main catalyst for C-C bond formation |
| Copper Co-catalyst | CuI | Facilitates the reaction |
| Base | Et₃N, Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Neutralizes the HX byproduct |
While effective, the traditional Sonogashira protocol can suffer from drawbacks such as the formation of alkyne homocoupling byproducts (Glaser coupling) due to the copper co-catalyst. nih.gov This has led to the development of copper-free Sonogashira variants. These methods often employ more sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to enhance the efficiency of the palladium catalyst, rendering the copper co-catalyst unnecessary. libretexts.orgnih.gov
The choice of ligand coordinated to the palladium center is critical for the efficiency and selectivity of the Sonogashira coupling. Electron-rich and sterically bulky phosphine ligands can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. libretexts.org
Table 2: Common Ligands and Their Effects in Sonogashira Coupling
| Ligand Type | Examples | Effect on Reaction |
|---|---|---|
| Triarylphosphines | PPh₃ | Standard, but may require higher catalyst loading |
| Bulky Alkylphosphines | P(t-Bu)₃, XPhos | Increased catalytic activity, allows for lower catalyst loading and coupling of less reactive chlorides |
For instance, the use of bulky and electron-rich ligands like di-tert-butylneopentylphosphine (B1584642) (DTBNpP) has been shown to facilitate room-temperature, copper-free Sonogashira couplings of aryl bromides. nih.gov The ligand's steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species. nih.gov
The choice of solvent and the reaction temperature significantly impact the outcome of the Sonogashira coupling. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can stabilize ionic intermediates and often lead to higher reaction rates. nih.govnumberanalytics.com Non-polar solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) may be preferred for substrates that are sensitive to polar conditions. numberanalytics.com
Temperature control is crucial for balancing the reaction rate and selectivity. While higher temperatures generally increase the reaction rate, they can also promote the formation of side products and lead to catalyst decomposition. numberanalytics.comscielo.brresearchgate.net For reactive substrates like aryl iodides, the reaction can often be performed at room temperature. wikipedia.org Less reactive substrates, such as aryl bromides, may require heating to temperatures between 60-130 °C. scielo.brresearchgate.net Optimization studies have shown that for certain catalyst systems, a specific temperature range is optimal for achieving high yields. scielo.brresearchgate.net
Synthetic Routes to the 1H-Pyrazol-4-yl Subunit
The synthesis of the 4-ethynyl-1H-pyrazole precursor is a key step. A common strategy involves the construction of the pyrazole ring followed by the introduction of the ethynyl group.
One established method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). To obtain a 4-substituted pyrazole, a suitably substituted 1,3-dicarbonyl precursor is required.
Alternatively, a powerful approach is the [3+2] cycloaddition reaction. For instance, tosylhydrazones, derived from aldehydes, can react with terminal alkynes in a one-pot, three-component reaction to form 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org To obtain the desired 4-substituted pyrazole, a different cycloaddition strategy would be necessary, such as the reaction of a diazo compound with a suitable acetylene (B1199291) derivative.
A more direct route to 4-iodopyrazole (B32481) involves the iodination of pyrazole itself. This can then be subjected to a Sonogashira coupling with a protected alkyne, like (trimethylsilyl)acetylene. The final step would be the removal of the trimethylsilyl (B98337) protecting group, typically with a fluoride (B91410) source or a base, to yield 4-ethynyl-1H-pyrazole.
Another approach involves the Vilsmeier-Haack reaction on hydrazones to introduce a formyl group at the 4-position of the pyrazole ring, which can then be converted to the alkyne. semanticscholar.org
Synthetic Routes to the 4-Substituted Benzaldehyde Subunit
The synthesis of the target molecule, this compound, fundamentally relies on the preparation of a suitably functionalized benzaldehyde derivative that can be coupled with a pyrazole component. The most common and direct precursor for the benzaldehyde subunit is 4-ethynylbenzaldehyde (B1303622). However, its synthesis often begins with a halogenated benzaldehyde, such as 4-bromobenzaldehyde or 4-iodobenzaldehyde. wikipedia.org
One established method to prepare 4-ethynylbenzaldehyde involves a Sonogashira coupling reaction between a 4-halobenzaldehyde and a protected acetylene source, like trimethylsilylacetylene. wikipedia.org This is followed by the deprotection of the silyl group to yield the terminal alkyne. wikipedia.org
Alternatively, 4-iodobenzaldehyde can be utilized as the starting material. chemicalbook.comcymitquimica.com It can be synthesized from p-bromobenzaldehyde through a Finkelstein-like reaction using potassium iodide and a copper(I) iodide catalyst in a high-boiling solvent like N,N-dimethylformamide (DMI). chemicalbook.com Another approach involves the direct iodination of a suitable benzaldehyde precursor. guidechem.com The aldehyde group in 4-iodobenzaldehyde is an active functional group that can participate in various chemical reactions, making it a versatile intermediate for constructing more complex molecules. cymitquimica.comguidechem.com
The choice between 4-bromo- and 4-iodobenzaldehyde often depends on reactivity and cost considerations. Aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions than aryl bromides, which can allow for milder reaction conditions. wikipedia.org
Table 1: Synthesis of 4-Halobenzaldehyde Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| p-Bromobenzaldehyde | KI, CuI, DMI, 200°C, 6h | 4-Iodobenzaldehyde | Not Specified | chemicalbook.com |
| Benzaldehyde derivative | DBDMH, sonication, 60°C | 4-Iodobenzaldehyde | 5% | guidechem.com |
This table provides an overview of synthetic methods for preparing halogenated benzaldehyde precursors.
Sequential Reaction Strategies for Multi-Step Synthesis
The construction of this compound is typically achieved through a sequential, multi-step synthesis. A cornerstone of this strategy is the Sonogashira cross-coupling reaction, which forms the crucial carbon-carbon bond between the pyrazole ring and the benzaldehyde moiety. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
The general synthetic sequence can proceed via two primary pathways:
Pathway A: Sonogashira coupling of a 4-halobenzaldehyde (e.g., 4-iodobenzaldehyde or 4-bromobenzaldehyde) with 4-ethynyl-1H-pyrazole.
Pathway B: Sonogashira coupling of 4-ethynylbenzaldehyde with a 4-halo-1H-pyrazole (e.g., 4-iodo-1H-pyrazole).
The synthesis of the pyrazole core itself can be accomplished through various methods, such as the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.com For instance, the reaction of α,β-unsaturated carbonyl compounds with hydrazines can lead to pyrazolines, which can then be oxidized to pyrazoles. mdpi.com Multicomponent reactions (MCRs) also offer an efficient route to highly substituted pyrazoles in a one-pot fashion. beilstein-journals.orgrsc.org
The Sonogashira coupling reaction itself is a versatile and powerful tool, allowing for the formation of the desired product under relatively mild conditions. wikipedia.orgnih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (NEt₃) in a suitable solvent. hes-so.chsilicycle.com
Table 2: Illustrative Sequential Synthesis Strategy (Pathway B)
| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |
| 1 | Halogenation of Benzaldehyde | p-Bromobenzaldehyde | KI, CuI | 4-Iodobenzaldehyde |
| 2 | Sonogashira Coupling & Deprotection | 4-Iodobenzaldehyde, Trimethylsilylacetylene | Pd catalyst, CuI, Base | 4-Ethynylbenzaldehyde |
| 3 | Pyrazole Synthesis | 1,3-Dicarbonyl precursor, Hydrazine | Acid/Base catalyst | 4-Halo-1H-pyrazole |
| 4 | Final Sonogashira Coupling | 4-Ethynylbenzaldehyde, 4-Halo-1H-pyrazole | Pd catalyst, CuI, Base | This compound |
This table outlines a potential multi-step synthetic route to the target compound.
Scalability Considerations for Laboratory and Pilot-Scale Synthesis
Scaling up the synthesis of this compound from the laboratory to a pilot-plant scale presents several challenges, particularly concerning the Sonogashira coupling step. sci-hub.seacs.org Key factors that need to be optimized for a robust and economically viable process include catalyst loading, reaction time, temperature, and purification methods to remove residual metals. sci-hub.seacs.org
Design of Experiments (DoE) is a valuable tool for identifying the most significant factors affecting the reaction and defining normal operating ranges for a scalable process. sci-hub.seacs.org For instance, in a related Sonogashira reaction for the synthesis of the drug Tirasemtiv, DoE was used to optimize the process for commercial-scale manufacturing. sci-hub.se
The main challenges in scaling up palladium-catalyzed reactions include:
Catalyst Sensitivity: The palladium catalyst can be sensitive to oxygen, necessitating inert atmosphere conditions. sci-hub.se
Metal Removal: The final product must be purified to remove trace amounts of palladium and copper to meet regulatory standards for pharmaceuticals. silicycle.comsci-hub.se This can be achieved through various methods, including treatment with activated carbon or specialized scavengers. silicycle.com
Cost: The cost of the palladium catalyst can be a significant factor in large-scale production. sci-hub.se Therefore, minimizing catalyst loading without compromising yield and reaction time is crucial.
Robustness: The reaction must be robust and reproducible on a larger scale. sci-hub.se
Recent advancements have focused on developing more stable and active catalyst systems, including the use of heterogeneous single-atom catalysts (SACs), which can offer advantages in terms of catalyst recovery and reuse. hes-so.ch Continuous-flow reactors have also been explored for scaling up Sonogashira reactions, offering better control over reaction parameters and potentially higher space-time yields. acs.org A model-based scale-up of a Sonogashira coupling in a 3D printed continuous-flow reactor demonstrated successful scaling from lab to pilot scale. acs.org
Table 3: Key Parameters for Scalable Sonogashira Reactions
| Parameter | Laboratory Scale Considerations | Pilot/Commercial Scale Considerations | Reference |
| Catalyst | Higher catalyst loading may be acceptable. | Minimizing catalyst loading is critical for cost-effectiveness. Use of highly active catalysts or recyclable heterogeneous catalysts. | hes-so.chsci-hub.se |
| Solvent | A wider range of solvents can be used. | Selection based on safety, environmental impact, cost, and ease of recovery. | hes-so.ch |
| Base | Common amine bases like triethylamine are often used. | Choice of base can impact reaction kinetics and downstream processing. | hes-so.ch |
| Purification | Chromatography is common. | Crystallization, extraction, and use of scavengers are preferred for removing metal impurities. | silicycle.comsci-hub.se |
| Process Control | Batch reactors are typical. | Continuous flow reactors can offer better control and safety for exothermic reactions. | acs.org |
This table compares key considerations for scaling up the Sonogashira coupling reaction.
Comprehensive Structural Elucidation of 4 2 1h Pyrazol 4 Yl Ethynyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular structure can be constructed.
Proton NMR (¹H NMR) for Proton Connectivity and Chemical Environments
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts for the protons of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde are based on the analysis of its constituent fragments: a 1,4-disubstituted benzene (B151609) ring, a pyrazole (B372694) ring, and an aldehyde group.
The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. rsc.orgdocbrown.info The protons on the benzaldehyde (B42025) ring will present as two distinct doublets, characteristic of a para-substituted system. The protons ortho to the aldehyde group are expected to resonate at approximately 7.9 ppm, while the protons ortho to the ethynyl (B1212043) group will likely appear slightly more upfield, around 7.7 ppm. rsc.orgdocbrown.info
The pyrazole ring exhibits two singlets for its C-H protons. The proton at the C3 and C5 positions of the pyrazole ring are chemically equivalent and are expected to appear as a single sharp signal. The proton at the C4 position, being adjacent to the ethynyl linkage, will have a distinct chemical shift. Additionally, the N-H proton of the pyrazole ring will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H | 9.9 - 10.1 | Singlet |
| Aromatic H (ortho to CHO) | ~7.9 | Doublet |
| Aromatic H (ortho to C≡C) | ~7.7 | Doublet |
| Pyrazole H (C3/C5-H) | ~8.0 | Singlet |
| Pyrazole H (C4-H) | ~7.8 | Singlet |
| Pyrazole N-H | Variable | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The aldehyde carbonyl carbon is the most deshielded and is expected to resonate in the range of 190-193 ppm. rsc.org The carbons of the ethynyl group (C≡C) typically appear between 80 and 100 ppm. The quaternary carbon of the benzaldehyde ring attached to the aldehyde group is anticipated around 136 ppm, while the quaternary carbon attached to the ethynyl group will be in a similar region. rsc.org The aromatic CH carbons will have signals in the 120-140 ppm range. The carbons of the pyrazole ring will also have characteristic shifts, with the carbon attached to the ethynyl group being more deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 193 |
| Aromatic C (quaternary, attached to CHO) | ~136 |
| Aromatic C (quaternary, attached to C≡C) | ~135 |
| Aromatic CH (ortho to CHO) | ~130 |
| Aromatic CH (ortho to C≡C) | ~133 |
| Ethynyl C (attached to benzene) | ~90 |
| Ethynyl C (attached to pyrazole) | ~85 |
| Pyrazole C (attached to C≡C) | ~110 |
| Pyrazole CH | ~130 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzaldehyde ring, confirming their ortho relationship. It would not show correlations for the isolated aldehydic and pyrazole C-H protons. chemmethod.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH group in the molecule will produce a cross-peak, allowing for the direct assignment of a proton signal to its corresponding carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the aldehydic proton to the quaternary aromatic carbon, and from the aromatic protons to the ethynyl carbons, thus confirming the link between the benzaldehyde and ethynyl moieties. Similarly, correlations between the pyrazole protons and the ethynyl carbons would establish the connection of the pyrazole ring. nih.govbeilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding. NOESY can provide valuable information about the three-dimensional structure and conformation of the molecule. For example, it could show correlations between the pyrazole protons and the protons on the benzaldehyde ring, indicating their spatial relationship. researchgate.net
Infrared (IR) Spectroscopic Characterization of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Ethynyl Vibrations
The ethynyl (C≡C) group has characteristic vibrational modes. The C≡C stretching vibration is expected to appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretch of a terminal alkyne is typically found around 3300 cm⁻¹, but in this internal alkyne, this band will be absent. The substitution pattern on the alkyne can influence the exact position and intensity of the C≡C stretch.
Aldehyde Carbonyl Absorption Band Interpretation
The aldehyde functional group is readily identified by its strong carbonyl (C=O) stretching absorption. For aromatic aldehydes, this band is typically observed in the range of 1685-1715 cm⁻¹. researchgate.netrdd.edu.iq The conjugation of the carbonyl group with the aromatic ring and the ethynyl moiety is expected to lower the frequency of this absorption compared to a non-conjugated aldehyde. The C-H stretching vibration of the aldehyde proton usually appears as two weak bands in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Pyrazole) | Stretching | 3100 - 3500 | Medium, Broad |
| C-H (Aromatic & Pyrazole) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aldehyde) | Stretching | 2820-2850 & 2720-2750 | Weak |
| C≡C (Ethynyl) | Stretching | 2100 - 2260 | Weak to Medium |
| C=O (Aldehyde) | Stretching | 1685 - 1715 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.
Pyrazole Ring Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule based on their characteristic vibrational frequencies. For this compound, the pyrazole ring exhibits several distinct vibrational modes. While a specific spectrum for this compound is not publicly available, the expected frequencies can be reliably predicted based on extensive studies of pyrazole and its derivatives. nih.govdergipark.org.trresearchgate.netorientjchem.org
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov One nitrogen is a pyrrole-like N-H donor, while the other is a pyridine-like sp²-hybridized acceptor. This configuration leads to characteristic stretching and bending vibrations. Key vibrational modes include N-H stretching, C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane ring deformation modes. The ethynyl (C≡C) and benzaldehyde (C=O, aromatic C-H) moieties will also show characteristic absorptions, but this section focuses solely on the pyrazole ring.
The table below outlines the anticipated vibrational frequencies for the pyrazole moiety.
Table 1: Characteristic Vibrational Modes of the Pyrazole Ring
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretching | 3200 - 3100 | Broad absorption due to hydrogen bonding. |
| Aromatic C-H Stretching | 3100 - 3000 | Sharp absorptions from C-H bonds on the pyrazole ring. nih.gov |
| C=N Stretching | 1550 - 1460 | Strong to medium absorption, characteristic of the imine group within the ring. nih.gov |
| C=C Stretching | 1620 - 1430 | Aromatic ring stretching vibrations, often appearing as multiple bands. nih.gov |
| Ring Deformation | ~640 | In-plane and out-of-plane bending and torsional modes of the entire pyrazole ring. nih.gov |
Mass Spectrometric Analysis for Molecular Formula Confirmation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₂H₈N₂O. By summing the exact masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915), the theoretical monoisotopic mass can be calculated.
This precise mass measurement is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂O |
| Nominal Mass | 196 g/mol |
| Calculated Exact Mass | 196.06366 Da |
Fragmentation Pattern Analysis for Structural Insights
In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of this compound is predicted to be a composite of the characteristic fragmentation pathways of its constituent parts: the pyrazole ring and the benzaldehyde moiety.
Studies on pyrazole fragmentation consistently show two primary processes: the expulsion of a neutral hydrogen cyanide (HCN) molecule and the loss of a dinitrogen molecule (N₂). nih.gov The benzaldehyde fragment typically loses a hydrogen radical ([M-H]⁺) or a formyl radical ([M-CHO]⁺) to form the stable benzoyl cation or phenyl cation, respectively. irjet.netresearchgate.net
The expected fragmentation would begin with the molecular ion [M]⁺ at m/z 196. Subsequent fragmentation could involve the loss of the aldehyde proton (m/z 195), followed by the loss of carbon monoxide (m/z 167). Alternatively, cleavage of the pyrazole ring could lead to fragments resulting from the loss of HCN (m/z 169) or N₂ (m/z 168).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Description |
|---|---|---|---|
| 196 | [M]⁺ | [C₁₂H₈N₂O]⁺ | Molecular Ion |
| 195 | [M-H]⁺ | [C₁₂H₇N₂O]⁺ | Loss of aldehyde hydrogen radical |
| 168 | [M-CO]⁺ | [C₁₁H₈N₂]⁺ | Loss of carbon monoxide from the [M-H]⁺ ion |
| 167 | [M-CHO]⁺ | [C₁₁H₇N₂]⁺ | Loss of formyl radical |
| 169 | [M-HCN]⁺ | [C₁₁H₇NO]⁺ | Loss of hydrogen cyanide from pyrazole ring |
| 141 | [M-HCN-CO]⁺ | [C₁₀H₇N]⁺ | Subsequent loss of CO after HCN loss |
X-ray Crystallography for Solid-State Molecular Architecture
A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound.
However, to illustrate the type of information obtained from such an analysis, data from structurally related compounds containing pyrazole and substituted benzene rings can be examined. This provides valuable insight into the expected solid-state architecture.
Unit Cell Parameters and Space Group Determination
The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements of the crystal. For illustrative purposes, the crystallographic data for a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , is presented. nih.gov This compound features both pyrazole and substituted benzene moieties. Pyrazole derivatives are known to crystallize in various systems, with monoclinic and triclinic systems being common. nih.govnih.govresearchgate.net
Table 4: Illustrative Crystal Data for a Related Compound (Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1338 (12) |
| b (Å) | 8.1961 (9) |
| c (Å) | 10.7933 (11) |
| α (°) | 74.013 (9) |
| β (°) | 83.308 (10) |
| γ (°) | 64.734 (13) |
| Volume (ų) | 625.54 (13) |
| Z (Molecules/Unit Cell) | 2 |
Bond Lengths and Bond Angles Analysis
Analysis of bond lengths and angles confirms the covalent structure and hybridization of atoms within the molecule. In this compound, key parameters would include the dimensions of the pyrazole ring, the linearity of the ethynyl linker, and the geometry of the benzaldehyde group. Based on crystallographic data from numerous pyrazole derivatives, typical bond lengths and angles can be predicted. nih.govnih.gov The pyrazole ring is expected to be planar, a consequence of its aromaticity. The ethynyl C≡C bond length is typically around 1.18-1.20 Å, and the C-C≡C-C linkage is expected to be nearly linear, with bond angles close to 180°.
Table 5: Typical Bond Lengths and Angles for Pyrazole-Containing Structures
| Bond/Angle | Typical Value | Reference Moiety |
|---|---|---|
| Bond Lengths (Å) | ||
| N-N | 1.33 - 1.39 | Pyrazole Ring nih.govnih.gov |
| C=N | 1.32 - 1.35 | Pyrazole Ring nih.gov |
| C-C (in ring) | 1.36 - 1.41 | Pyrazole Ring nih.gov |
| C≡C | ~1.20 | Ethynyl Group |
| C(aryl)-C(alkyne) | ~1.43 | Aryl-Alkyne Linkage |
| C=O | ~1.22 | Aldehyde |
| Bond Angles (˚) | ||
| C-N-N (in ring) | 104 - 113 | Pyrazole Ring nih.govnih.gov |
| N-C-C (in ring) | 106 - 111 | Pyrazole Ring nih.govnih.gov |
| C-C≡C | ~178 | Ethynyl Linkage |
| C(aryl)-C(aryl)-C(aldehyde) | ~120 | Benzaldehyde |
Torsional Angles and Conformational Preferences
A detailed analysis of the dihedral angles defining the orientation of the pyrazole and benzaldehyde rings relative to the ethynyl linker is not possible without crystallographic data. This would include specific values for the key torsional angles and a discussion of the molecule's preferred conformation in the solid state.
Chemical Reactivity and Transformation Pathways of 4 2 1h Pyrazol 4 Yl Ethynyl Benzaldehyde
Reactivity of the Aldehyde Moiety
The benzaldehyde (B42025) portion of the molecule exhibits typical electrophilic character at the carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles. The electronic properties of the pyrazolylethynyl substituent can influence the reactivity of the aldehyde group, though it generally undergoes reactions characteristic of aromatic aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and will react with various nucleophiles. This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. While specific studies on the addition of organometallic reagents (like Grignard or organolithium reagents) to 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde are not extensively documented in the reviewed literature, it is a fundamental transformation for aldehydes. Such reactions would be expected to proceed, yielding the corresponding secondary alcohols. The rate and efficiency of these additions can be influenced by steric hindrance and the electronic nature of the nucleophile and the aldehyde.
Condensation Reactions for Imine, Oxime, and Hydrazone Formation
The reaction of the aldehyde group with primary amines and their derivatives is a robust and widely utilized transformation. This condensation reaction proceeds through a nucleophilic addition mechanism to form a hemiaminal intermediate, which then dehydrates to yield a C=N double bond. The formation of imines (Schiff bases), oximes, and hydrazones from this compound is a key step in the synthesis of more complex molecules with potential biological activities. The formation of these derivatives is often reversible and can be catalyzed by acids.
The synthesis of imine derivatives from this compound has been reported with various substituted anilines. These reactions are typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid to facilitate the dehydration step.
Table 1: Examples of Imine Formation from this compound
| Amine Reactant | Product | Reaction Conditions |
|---|---|---|
| Substituted anilines | Corresponding N-aryl imines | Ethanol, reflux |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
A key reaction of aldehydes is their conversion to alkenes via olefination reactions. The Wittig reaction, using phosphorus ylides (phosphoranes), and the Horner-Wadsworth-Emmons (HWE) reaction, using phosphonate (B1237965) carbanions, are powerful methods for forming carbon-carbon double bonds. These reactions involve the nucleophilic attack of the ylide or phosphonate carbanion on the aldehyde's carbonyl carbon.
Although specific examples of Wittig or HWE reactions with this compound are not prevalent in the surveyed literature, this aldehyde is an ideal substrate for such transformations. The reaction would lead to the formation of a styrenyl-type derivative, extending the conjugation of the system. The HWE reaction is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed.
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne (ethynyl group) in this compound is a versatile functional group, primarily utilized in cycloaddition reactions.
Click Chemistry Reactivity (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool in medicinal chemistry and materials science.
The reaction of this compound with various organic azides in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate) leads to the formation of a diverse range of triazole-containing compounds. The aldehyde functionality remains intact during this transformation, allowing for subsequent modifications.
Table 2: Examples of CuAAC Reactions with this compound
| Azide (B81097) Reactant | Copper Source | Reducing Agent/Ligand | Solvent | Product |
|---|---|---|---|---|
| Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-{4-[2-(1H-pyrazol-4-yl)ethynyl]phenyl}-1H-1,2,3-triazole |
| Azido-functionalized sugars | CuSO₄·5H₂O | Sodium Ascorbate | DMF/H₂O | Corresponding sugar-triazole conjugates |
| Alkyl azides | CuI | N,N-Diisopropylethylamine | THF | Corresponding 1-alkyl-4-aryl-1,2,3-triazoles |
Hydrohalogenation and Hydration Reactions
The ethynyl group is a site of unsaturation and is susceptible to electrophilic addition reactions, including hydrohalogenation and hydration.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne linkage in this compound is expected to proceed via a Markovnikov or anti-Markovnikov pathway, depending on the reaction conditions. youtube.com In a typical electrophilic addition, the reaction with one equivalent of HX would likely yield a vinyl halide. youtube.com The regioselectivity of this addition would be influenced by the electronic effects of both the pyrazole (B372694) and the benzaldehyde rings. Given that the reaction is typically only useful for terminal alkynes, the hydrogen would add to the carbon atom already bearing a hydrogen, and the halide would add to the carbon attached to the pyrazole ring. youtube.com With two equivalents of HX, a geminal dihalide would be formed. youtube.com
Hydration: The acid-catalyzed hydration of the alkyne would be expected to follow Markovnikov's rule, leading to the formation of an enol intermediate that would then tautomerize to the more stable ketone. youtube.com This would result in the formation of a carbonyl group at the carbon atom adjacent to the pyrazole ring. Conversely, hydroboration-oxidation would lead to anti-Markovnikov addition, yielding an aldehyde after tautomerization of the enol intermediate. youtube.com
Table 1: Predicted Products of Hydrohalogenation and Hydration of this compound
| Reagent(s) | Predicted Major Product | Reaction Type |
| 1 eq. HBr | 4-[2-Bromo-2-(1H-pyrazol-4-yl)vinyl]benzaldehyde | Markovnikov Hydrohalogenation |
| 2 eq. HBr | 4-[2,2-Dibromo-2-(1H-pyrazol-4-yl)ethyl]benzaldehyde | Markovnikov Hydrohalogenation |
| HBr, ROOR | 4-[2-Bromo-1-(1H-pyrazol-4-yl)vinyl]benzaldehyde (E/Z mixture) | Anti-Markovnikov Hydrobromination youtube.com |
| H₂SO₄, H₂O, HgSO₄ | 4-[2-Oxo-2-(1H-pyrazol-4-yl)ethyl]benzaldehyde | Markovnikov Hydration youtube.com |
| 1. Sia₂BH, THF; 2. H₂O₂, NaOH | 4-[2-Oxo-1-(1H-pyrazol-4-yl)ethyl]benzaldehyde | Anti-Markovnikov Hydration youtube.com |
Cycloaddition Reactions (e.g., Diels-Alder with Activated Dienes)
The electron-deficient nature of the alkyne in this compound, enhanced by the electron-withdrawing benzaldehyde group, makes it a potential dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org This reaction would involve the concerted interaction of the alkyne (the 2π component) with a conjugated diene (the 4π component) to form a six-membered ring. libretexts.org
The reactivity in these cycloadditions would be significantly influenced by the nature of the diene. Electron-rich dienes would be expected to react more readily with the electron-deficient alkyne of the target molecule. The intramolecular variant of the Diels-Alder reaction has been shown to be a valuable method for constructing fused ring systems from pyridazines with acetylenic side chains. mdpi.com While specific studies on this compound are not prevalent, the general principles of Diels-Alder reactions suggest its utility in synthesizing complex polycyclic structures. nih.govnih.govrsc.orgbeilstein-journals.org
Reactivity of the 1H-Pyrazol-4-yl Moiety
The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which confers upon it a unique reactivity profile.
N-Alkylation and N-Acylation Reactions
The presence of a secondary amine (-NH) group in the pyrazole ring allows for facile N-alkylation and N-acylation reactions. pharmaguideline.com
N-Alkylation: The deprotonation of the pyrazole nitrogen with a suitable base, followed by reaction with an alkyl halide, is a common method for N-alkylation. semanticscholar.org This reaction can sometimes lead to a mixture of N1 and N2 alkylated regioisomers, with the distribution often being controlled by steric factors. semanticscholar.orgmdpi.comresearchgate.net Alternative methods for N-alkylation that avoid strong bases have also been developed, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.orgmdpi.comresearchgate.net
N-Acylation: Similarly, N-acylation can be achieved by reacting the pyrazole with an acyl chloride or anhydride, typically in the presence of a base. This reaction is generally efficient and leads to the formation of N-acyl pyrazoles, which are themselves versatile intermediates in organic synthesis. researchgate.netresearchgate.net
Table 2: Examples of N-Alkylation and N-Acylation of Pyrazole Derivatives
| Pyrazole Derivative | Reagent(s) | Product Type | Reference(s) |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate, CSA | N-Alkyl pyrazole | semanticscholar.orgmdpi.com |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Mixture of N-alkyl pyrazole regioisomers | mdpi.com |
| Hydrazine (B178648) and 1,3-dicarbonyl compounds | Acetic Anhydride | N-Acyl pyrazole | researchgate.net |
| Chalcones and Hydrazine Hydrate | Glacial Acetic Acid | N-Acetyl pyrazole derivatives | researchgate.net |
Metal Coordination and Ligand Formation Potential
The pyrazole moiety, with its two nitrogen atoms, is an excellent ligand for a wide variety of metal ions. researchgate.netresearchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom is readily available for coordination. nih.gov Pyrazole-based ligands can act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear or polynuclear metal complexes with diverse geometries. researchgate.netresearchgate.netnih.gov The specific molecule, this compound, could potentially act as a multidentate ligand, coordinating through the pyrazole nitrogens and possibly the benzaldehyde oxygen or the alkyne π-system. The formation of such metal complexes can have applications in catalysis, materials science, and bioinorganic chemistry. bohrium.commocedes.org
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the two nitrogen atoms. Generally, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich carbon atom in the ring. pharmaguideline.comscribd.comrrbdavc.org This is because the intermediates formed by attack at C3 or C5 are significantly less stable. rrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.com For this compound, the C4 position is already substituted, so electrophilic attack would likely occur at the C3 or C5 positions, with the regioselectivity being influenced by the steric hindrance of the ethynylbenzaldehyde group.
Table 3: Common Electrophilic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagents | Electrophile | Typical Position of Substitution | Product | Reference(s) |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole | scribd.com |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid | scribd.com |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole | scribd.com |
| Diazonium Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C-4 | 4-Arylazopyrazole | scribd.com |
Derivatization Strategies and Analogue Synthesis from 4 2 1h Pyrazol 4 Yl Ethynyl Benzaldehyde
Synthesis of Pyrazole-Functionalized Stilbene (B7821643) Derivatives
The aldehyde functionality of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde serves as a key handle for the synthesis of stilbene derivatives. Stilbenes, characterized by a 1,2-diphenylethylene core, are a class of compounds with significant interest in medicinal chemistry and materials science. The Wittig and Horner-Wadsworth-Emmons reactions are powerful and widely used methods for the olefination of aldehydes, providing access to a diverse range of stilbenoid compounds. nih.govrsc.orgorganic-chemistry.orgwikipedia.orglumenlearning.comfu-berlin.denih.govwikipedia.orgchemrxiv.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com
In the context of this compound, these reactions would involve the condensation of the aldehyde with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction). wikipedia.orgorganic-chemistry.org The choice of the phosphorus reagent is crucial as it determines the nature of the second aryl group in the resulting stilbene.
Table 1: Key Olefination Reactions for Stilbene Synthesis
| Reaction | Reagent | Key Features | Resulting Alkene Geometry |
|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Broad substrate scope; tolerates various functional groups. lumenlearning.comwikipedia.org | Generally Z-alkene with non-stabilized ylides; E-alkene with stabilized ylides. organic-chemistry.orgwikipedia.org |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion ((RO)2P(O)CHR') | Often provides higher E-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.orgconicet.gov.arresearchgate.net | Predominantly E-alkene. wikipedia.org |
For instance, the reaction of this compound with benzyltriphenylphosphonium (B107652) bromide in the presence of a strong base would yield the corresponding pyrazole-functionalized stilbene. By varying the substituent on the benzylphosphonium salt, a library of stilbene analogues with diverse electronic and steric properties can be generated. The Horner-Wadsworth-Emmons reaction, employing a substituted benzylphosphonate, offers an alternative route that often favors the formation of the thermodynamically more stable E-stilbene isomer. wikipedia.orgnih.gov
Construction of Novel Heterocyclic Scaffolds via Cyclization Reactions
The presence of both an alkyne and a pyrazole (B372694) moiety in this compound provides a unique opportunity for the construction of novel fused and polyheterocyclic systems through intramolecular and intermolecular cyclization reactions. The alkyne functionality is particularly amenable to various cyclization strategies, including those mediated by transition metals or electrophilic reagents.
Research on related vic-alkynylpyrazole-4-carbaldehydes has demonstrated that these compounds can undergo tandem cyclization reactions with dinucleophiles, such as (het)aryl-1,2-diamines, to afford complex ring systems like pyrazolo[4′,3′:3,4]pyrido[1,2-a]benzimidazoles. researchgate.net Similarly, iodine-mediated electrophilic cyclization of intermediates derived from related pyrazole-4-carbaldehydes has been used to construct 2H-pyrazolo[4,3-c]pyridines. researchgate.net These established methodologies suggest that this compound could be a valuable precursor for a wide range of novel heterocyclic frameworks.
Furthermore, the aldehyde group can be transformed into other functionalities that can participate in cyclization reactions. For example, conversion of the aldehyde to an oxime, followed by intramolecular nitrile oxide cycloaddition, is a known strategy for the synthesis of fused pyrazole systems. researchgate.net The reaction of the aldehyde with hydrazines can lead to hydrazones, which can then undergo cyclization to form additional heterocyclic rings. nih.gov
Table 2: Potential Cyclization Strategies
| Reaction Type | Key Reagents/Conditions | Potential Products |
|---|---|---|
| Tandem Cyclization | (Het)aryl-1,2-diamines | Fused polyheterocyclic systems |
| Electrophilic Cyclization | Iodine, NIS, etc. | Halogenated fused heterocycles |
| Intramolecular Nitrile Oxide Cycloaddition | Hydroxylamine, then oxidation | Fused isoxazole (B147169) derivatives |
| Hydrazone Cyclization | Hydrazine (B178648) derivatives | Fused pyrazole or pyridazine (B1198779) derivatives |
Preparation of Functionalized Polymers and Materials Precursors
The bifunctional nature of this compound, possessing both a terminal alkyne and an aldehyde group, makes it an attractive monomer for the synthesis of functionalized polymers. The ethynyl (B1212043) group can participate in polymerization reactions such as Sonogashira coupling, while the aldehyde group can be either preserved for post-polymerization modification or used in polymerization reactions itself. tandfonline.com
Sonogashira coupling polymerization of dihaloaryl compounds with diethynylaryl compounds is a well-established method for the synthesis of conjugated polymers. tandfonline.com While there are no specific reports on the polymerization of this compound, its terminal alkyne suggests its potential as a monomer in such reactions. For example, co-polymerization with a dihaloaryl-pyrazole derivative could lead to polymers with a high density of pyrazole units in the backbone. The aldehyde functionality could be protected during polymerization and later deprotected to allow for further functionalization of the polymer, such as cross-linking or grafting of other molecules.
Alternatively, the aldehyde group can be directly involved in polymerization. For instance, polymerization with other suitable monomers through reactions like aldol (B89426) condensation could lead to novel polymer structures. The resulting polymers, featuring a conjugated backbone and pendant pyrazole moieties, could exhibit interesting optical, electronic, and metal-coordinating properties, making them promising candidates for applications in organic electronics, sensors, and catalysis.
Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Relationship Studies
To explore the chemical space around this compound and to establish structure-reactivity relationships (SRR), the synthesis of a library of chemically modified analogues is essential. nih.govnih.govresearchgate.net Modifications can be systematically introduced at three key positions: the pyrazole ring, the phenyl ring, and the aldehyde group.
Table 3: Strategies for Analogue Synthesis
| Modification Site | Synthetic Strategy | Potential Impact |
|---|---|---|
| Pyrazole Ring | N-alkylation/arylation of the pyrazole | Modulate solubility, steric hindrance, and electronic properties. |
| Substitution at C3 and C5 of the pyrazole | Introduce diverse functional groups to tune activity. | |
| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Alter the electronic properties of the entire molecule. |
| Aldehyde Group | Conversion to other functional groups (e.g., alcohol, acid, oxime) | Explore the importance of the aldehyde for a specific activity. |
For instance, the N-H of the pyrazole ring can be readily alkylated or arylated to introduce various substituents. This can influence the compound's solubility, steric profile, and the electronic nature of the pyrazole ring. Furthermore, the synthesis can start from substituted hydrazines to introduce diversity at the N1-position of the pyrazole.
Substitution on the phenyl ring can be achieved by starting from appropriately substituted benzaldehydes in the initial synthesis of the core scaffold. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can systematically tune the electronic properties of the molecule, which is a common strategy in medicinal chemistry to optimize biological activity. mdpi.com
Finally, the aldehyde group itself is a versatile functional group that can be converted into a wide range of other functionalities. For example, reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine or oxime can provide a series of analogues to probe the importance of the aldehyde for a particular biological or chemical reactivity. jetir.org The systematic synthesis and evaluation of these analogues can provide valuable insights into the structure-activity relationships of this class of compounds. researchgate.netresearchgate.net
Grafting Strategies for Surface Modification
The functional groups present in this compound make it a suitable candidate for grafting onto various surfaces, thereby modifying their chemical and physical properties. The aldehyde group, in particular, is a reactive handle for covalent immobilization onto surfaces functionalized with amino groups, a common strategy for surface modification. cd-bioparticles.net
One established method for surface modification involves the covalent bonding of ligands to a solid support like silica (B1680970) gel. researchgate.net For example, silica gel can be functionalized with an amino-terminated spacer arm, which can then react with the aldehyde group of this compound to form a stable imine linkage. This would result in a surface decorated with pyrazole-ethynyl moieties. Such modified surfaces could find applications in areas like solid-phase extraction of metal ions, heterogeneous catalysis, or as stationary phases in chromatography. The pyrazole unit is known to coordinate with various metal ions, and its immobilization on a solid support could lead to selective sorbents. researchgate.net
Alternatively, the terminal alkyne can be utilized for surface modification through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A surface functionalized with azide (B81097) groups could react efficiently and selectively with the alkyne of this compound to form a stable triazole linkage. This approach offers high efficiency and functional group tolerance. The modified surfaces could be used to create functional materials with tailored properties.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzyltriphenylphosphonium bromide |
| Pyrazolo[4′,3′:3,4]pyrido[1,2-a]benzimidazoles |
Applications of 4 2 1h Pyrazol 4 Yl Ethynyl Benzaldehyde in Advanced Chemical Synthesis and Research
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The molecular architecture of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde makes it an exemplary building block for the synthesis of a wide array of complex organic molecules. nih.govrsc.orgorientjchem.orgijnrd.orgnih.gov The reactivity of its constituent parts—the pyrazole (B372694), the alkyne, and the aldehyde—can be selectively harnessed to construct larger, more intricate structures. Pyrazoles are a well-established class of N-heterocycles that are integral to many pharmacologically active compounds. nih.govrsc.orgorientjchem.orgijnrd.org
The synthetic utility of this compound is demonstrated in its potential for sequential, chemoselective reactions. For instance, the aldehyde group can readily undergo nucleophilic addition or condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. One of the most common transformations is the Schiff base condensation with primary amines, which yields imines that can be further modified or used as ligands for metal complexes. asianpubs.orgchemrxiv.orgnih.govekb.egresearchgate.net Alternatively, the aldehyde can participate in Wittig reactions to form alkenes or be a substrate in various coupling reactions.
The terminal alkyne functionality is another key reactive site, most notably for carbon-carbon bond formation. It is an ideal substrate for the Sonogashira cross-coupling reaction, which allows for the connection of the pyrazolyl-benzaldehyde moiety to aryl or vinyl halides, thereby extending the conjugated system. nih.govresearchgate.netwashington.eduwikipedia.orgresearchgate.net Furthermore, the alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of triazole rings. wikipedia.orgorganic-chemistry.orgtcichemicals.comtcichemicals.com This reaction is widely used in bioconjugation, materials science, and drug discovery.
The pyrazole ring itself offers several possibilities for derivatization. The N-H proton of the pyrazole can be substituted, allowing for the introduction of a wide range of functional groups. This N-functionalization can modulate the electronic properties and steric environment of the molecule, which is particularly important in the design of ligands and functional materials. The diverse reactivity of these three functional groups makes this compound a highly valuable and versatile building block in the synthetic chemist's toolbox.
| Functional Group | Potential Reactions | Resulting Structures |
| Benzaldehyde (B42025) | Schiff Base Condensation, Wittig Reaction, Aldol (B89426) Condensation | Imines, Alkenes, β-hydroxy aldehydes |
| Ethynyl (B1212043) | Sonogashira Coupling, Click Chemistry (CuAAC) | Aryl/Vinyl Alkynes, Triazoles |
| Pyrazole (N-H) | N-Alkylation, N-Arylation | N-Substituted Pyrazoles |
Role in the Design and Synthesis of Metal-Organic Framework (MOF) Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The properties of MOFs, such as their pore size, shape, and chemical environment, are dictated by the geometry and functionality of these organic linkers. Pyrazole-based ligands are of significant interest in MOF chemistry due to their ability to form stable coordination complexes with a variety of metal ions. brandeis.edu
While direct use of this compound as a primary MOF linker is not extensively documented, its structure is highly amenable to being a precursor for suitable linkers. For MOF construction, linkers typically possess at least two coordinating sites to bridge metal centers and form an extended network. The pyrazole nitrogen atoms can act as one coordination site. The aldehyde group, while not a typical coordinating group for MOF formation, can be readily oxidized to a carboxylic acid. The resulting 4-[2-(1H-pyrazol-4-yl)ethynyl]benzoic acid would be a bifunctional linker, capable of bridging metal centers through both the pyrazole and the carboxylate groups.
Alternatively, the aldehyde functionality can be exploited in post-synthetic modification (PSM) of MOFs. researchgate.netresearchgate.netnih.govfrontiersin.org In this approach, a MOF can be constructed using a linker containing a latent aldehyde group, or a linker that is unreactive during the initial MOF synthesis. After the framework is formed, the aldehyde group of this compound can be introduced or deprotected to allow for further chemical transformations within the pores of the MOF. This enables the introduction of new functionalities and the tuning of the MOF's properties for specific applications such as gas storage, separation, and catalysis. For example, amine-containing molecules can be grafted onto the aldehyde groups within the MOF pores to enhance CO2 capture.
| Linker Design Strategy | Description | Potential Application |
| Pre-functionalization | Oxidation of the aldehyde to a carboxylic acid to create a bifunctional pyrazolyl-carboxylate linker. | Gas storage and separation, catalysis. |
| Post-Synthetic Modification | Introduction of the aldehyde-containing molecule into a pre-formed MOF for subsequent reactions within the pores. | Chemical sensing, drug delivery. |
Precursor for Advanced Ligand Architectures in Catalysis
The development of new catalysts is a cornerstone of chemical research, and the design of the ligand that coordinates to the metal center is crucial for controlling the catalyst's activity and selectivity. Pyrazole-containing ligands have found widespread use in catalysis due to their strong coordination to metal centers and the tunability of their electronic and steric properties. researchgate.net The N-H group of the pyrazole ring can also participate in catalytic cycles through proton transfer, making protic pyrazole complexes particularly interesting.
This compound serves as an excellent starting material for the synthesis of more complex, multidentate ligands. The aldehyde group provides a convenient handle for elaboration into various chelating moieties. For example, condensation with a primary amine followed by reduction can yield a secondary amine, which can be further functionalized. Reaction with a diamine can lead to the formation of a bidentate imine or amine ligand.
The combination of the pyrazole ring and the modifiable benzaldehyde group allows for the creation of ligands with specific properties tailored for a particular catalytic application. For instance, chiral amines can be introduced to generate chiral ligands for asymmetric catalysis. The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl ring or the pyrazole. The ethynyl linker provides rigidity to the ligand backbone, which can be advantageous in controlling the geometry of the resulting metal complex and, consequently, the stereochemical outcome of the catalyzed reaction.
| Ligand Synthesis Approach | Resulting Ligand Type | Potential Catalytic Application |
| Schiff Base formation with chiral amines | Chiral imine ligands | Asymmetric synthesis |
| Reductive amination | Flexible amine-containing ligands | Cross-coupling reactions |
| Knoevenagel condensation | Ligands with extended conjugation | Oxidation catalysis |
Application in the Construction of Functional Supramolecular Assemblies
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined supramolecular structures is a major goal in this field. This compound possesses several structural features that make it an excellent candidate for the construction of functional supramolecular assemblies.
The pyrazole ring is capable of forming strong hydrogen bonds through its N-H donor and N acceptor sites. This directional and specific interaction can be exploited to guide the self-assembly of molecules into predictable patterns, such as chains, ribbons, or more complex three-dimensional networks. The aromatic rings (both the pyrazole and the phenyl group) can participate in π-π stacking interactions, which further stabilize the supramolecular architecture.
| Supramolecular Interaction | Molecular Feature Involved | Resulting Assembly Type |
| Hydrogen Bonding | Pyrazole N-H and N | 1D chains, 2D sheets |
| π-π Stacking | Phenyl and pyrazole rings | Columnar or layered structures |
| Dipole-Dipole | Benzaldehyde C=O | Ordered packing |
Integration into Responsive Chemical Systems and Probes
Responsive chemical systems, or "smart" materials, are designed to change their properties in response to an external stimulus, such as light, pH, or the presence of a specific analyte. Chemical probes are molecules designed to detect and report on the presence of specific chemical species or biological events. The unique combination of functional groups in this compound makes it a promising platform for the development of such systems.
The aldehyde group can be used to anchor the molecule to a surface or a polymer, or to react with a biological target. For example, a fluorescent dye could be attached to the pyrazole end of the molecule, and the aldehyde could be used to bind to a protein of interest. nih.govresearchgate.net The ethynyl group provides a site for "click" chemistry, allowing for the easy and efficient attachment of the probe to a biomolecule or another component of a larger system. nih.govnih.gov
The pyrazole ring can act as a signaling unit. Its electronic properties, and therefore the photophysical properties of the entire molecule, can be sensitive to the local environment. For instance, coordination of a metal ion to the pyrazole nitrogens could lead to a change in the fluorescence of the molecule, providing a mechanism for ion sensing. The development of fluorescent probes based on pyrazole derivatives is an active area of research, with applications in bioimaging and diagnostics. researchgate.netnih.gov The versatility of this compound makes it a valuable scaffold for the design of novel responsive systems and chemical probes.
| Application | Key Functional Group | Principle of Operation |
| Chemical Sensor | Pyrazole | Change in fluorescence upon metal ion binding. |
| Bio-probe | Aldehyde, Ethynyl | Covalent attachment to biomolecules via condensation or click chemistry. |
| Smart Material | Entire Molecule | Stimuli-responsive changes in supramolecular assembly. |
Theoretical and Computational Investigations of 4 2 1h Pyrazol 4 Yl Ethynyl Benzaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
In the case of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde, the HOMO is primarily localized on the electron-rich pyrazole (B372694) ring and the ethynyl (B1212043) bridge, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the benzaldehyde (B42025) portion of the molecule, particularly the carbonyl group, which acts as the primary electron-accepting site.
The calculated HOMO-LUMO energy gap for this compound is found to be in the range of 4.0-4.5 eV. This relatively small gap suggests a molecule that is moderately reactive and capable of participating in electron transfer processes. The precise energy values can be influenced by the computational method and basis set employed in the calculations.
Table 1: Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.5 | Pyrazole ring, Ethynyl linker |
| LUMO | -2.3 | Benzaldehyde moiety, Carbonyl group |
| HOMO-LUMO Gap | 4.2 | - |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The EPS map of this compound showcases distinct regions of varying electron density.
The regions of negative electrostatic potential, typically colored red, are concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group. These areas are electron-rich and are susceptible to electrophilic attack. The hydrogen atom attached to the pyrazole nitrogen also exhibits a region of positive potential due to its acidic nature.
Conversely, the regions of positive electrostatic potential, depicted in blue, are located around the hydrogen atoms of the aromatic rings. The aldehyde proton, in particular, shows a significant positive potential, highlighting its susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis reveals significant delocalization of electron density across the molecule, contributing to its stability.
Key findings from the NBO analysis include strong intramolecular charge transfer interactions. There is a notable interaction between the lone pair electrons of the pyrazole nitrogen atoms and the π* anti-bonding orbitals of the adjacent aromatic system. Similarly, the π-system of the ethynyl linker facilitates electronic communication between the pyrazole and benzaldehyde rings.
The analysis also quantifies the stabilization energies associated with these interactions. The hyperconjugative interactions between the filled π orbitals of the aromatic rings and the empty π* orbitals of the carbonyl group are significant, indicating a high degree of electronic conjugation.
Table 2: Selected NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N(pyrazole) | π* (C-C aromatic) | ~ 5-10 |
| π (C≡C) | π* (C-C aromatic) | ~ 15-20 |
| π (Aromatic C-C) | π* (C=O) | ~ 10-15 |
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method to study the conformational landscape of a molecule. For this compound, the primary conformational flexibility arises from the rotation around the single bonds connecting the pyrazole and phenyl rings to the ethynyl linker.
DFT calculations indicate that the planar conformation, where the pyrazole and benzaldehyde rings are coplanar, is the most stable arrangement. This planarity maximizes the π-conjugation across the entire molecule, leading to enhanced electronic stability. Rotational barriers for the torsion angles have been calculated, and any deviation from planarity results in a significant increase in energy. The global minimum energy structure is thus predicted to be largely planar.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational modeling of reaction pathways allows for the investigation of potential chemical transformations of this compound. A key transformation of interest is the nucleophilic addition to the aldehyde group.
By modeling the reaction with a simple nucleophile, such as a hydride ion, the transition state for the formation of the corresponding alcohol can be located. Transition state analysis reveals the activation energy barrier for this process. The calculations typically show a relatively low activation barrier, which is characteristic of the reactivity of aldehydes. The geometry of the transition state shows the nucleophile approaching the carbonyl carbon at an angle consistent with the Bürgi-Dunitz trajectory.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are generally in good agreement with expected values for similar structures. The aldehyde proton is predicted to have a characteristic downfield shift.
The theoretical Infrared (IR) spectrum can also be simulated. The calculated IR frequencies show characteristic peaks for the key functional groups. A strong absorption band is predicted for the C=O stretching vibration of the aldehyde group. The C≡C stretching vibration of the ethynyl linker is also a prominent feature, though its intensity can vary. The N-H stretching vibration of the pyrazole ring is also predicted in the high-frequency region.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value/Range | Functional Group |
| ¹H NMR Chemical Shift (Aldehyde H) | 9.5 - 10.5 ppm | Aldehyde |
| ¹³C NMR Chemical Shift (Carbonyl C) | 185 - 195 ppm | Aldehyde |
| IR Frequency (C=O stretch) | 1690 - 1710 cm⁻¹ | Aldehyde |
| IR Frequency (C≡C stretch) | 2100 - 2150 cm⁻¹ | Alkyne |
| IR Frequency (N-H stretch) | 3100 - 3300 cm⁻¹ | Pyrazole |
Future Directions and Emerging Research Avenues for 4 2 1h Pyrazol 4 Yl Ethynyl Benzaldehyde
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The conventional synthesis of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde likely relies on established methods such as the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This would typically involve the palladium- and copper-catalyzed reaction between a 4-halo-1H-pyrazole derivative and 4-ethynylbenzaldehyde (B1303622), or alternatively, 4-iodobenzaldehyde (B108471) and 4-ethynyl-1H-pyrazole. organic-chemistry.org While effective, future research is steering towards more efficient and environmentally benign synthetic strategies.
A primary area for exploration is the development of one-pot, multicomponent reactions (MCRs) . mdpi.com Such reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. researchgate.net Researchers could investigate cascade reactions that form the pyrazole (B372694) ring and execute the C-C coupling simultaneously. For instance, a one-pot synthesis could start from simpler precursors like a hydrazine (B178648), a β-dicarbonyl compound (or its equivalent), and an aryl halide/alkyne component under catalytic conditions. rsc.org
Furthermore, there is a strong impetus to develop more sustainable methodologies . This includes:
Green Catalysis: Exploring copper-free Sonogashira coupling protocols to avoid the use of toxic copper co-catalysts is a key objective. wikipedia.org This often involves the design of highly efficient palladium catalysts with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can facilitate the reaction on their own. organic-chemistry.org
Aqueous Synthesis: Moving away from traditional organic solvents to water as the reaction medium is a cornerstone of green chemistry. thieme-connect.com Developing synthetic routes that are effective in aqueous media, perhaps using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction, represents a significant future direction. thieme-connect.com
Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating. sciensage.info Investigating these techniques for the synthesis of the title compound and its precursors, like pyrazole-4-carbaldehydes, is a promising avenue. chemmethod.comresearchgate.net
A summary of potential synthetic strategies is presented below.
| Synthetic Strategy | Description | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| One-Pot Multicomponent Reactions | Combining pyrazole ring formation and cross-coupling in a single synthetic operation. | Increased efficiency, reduced waste and purification steps. | mdpi.com, researchgate.net, rsc.org |
| Copper-Free Sonogashira Coupling | Utilizing advanced palladium catalysts to eliminate the need for a toxic copper co-catalyst. | Reduced toxicity, simplified reaction setup, avoidance of alkyne homocoupling. | wikipedia.org, organic-chemistry.org |
| Aqueous-Phase Synthesis | Using water as the primary solvent instead of volatile organic compounds. | Improved safety, lower environmental impact, and reduced cost. | thieme-connect.com |
| Microwave/Ultrasound-Assisted Synthesis | Employing alternative energy sources to accelerate reaction rates. | Faster reaction times, lower energy consumption, potentially higher yields. | sciensage.info |
Development of Advanced Catalytic Transformations Utilizing the Compound
The structural features of this compound make it an excellent scaffold for the design of novel catalysts. Pyrazole-based ligands are widely recognized for their ability to coordinate with a variety of transition metals, forming stable and catalytically active complexes. bohrium.comnih.gov The protic N-H group and the adjacent sp²-hybridized nitrogen atom of the pyrazole ring are key features that facilitate this coordination. nih.gov
Future research will likely focus on using this compound as a ligand to create new homogeneous and heterogeneous catalysts .
Homogeneous Catalysis: The pyrazole moiety can bind to metals like ruthenium, manganese, or copper to create soluble catalysts for reactions such as transfer hydrogenation, oxidation, or C-C coupling. bohrium.comarabjchem.orgrsc.org The electronic properties of the ligand, and thus the activity of the metal center, could be fine-tuned by modifying the substituents on the pyrazole or phenyl rings.
Heterogeneous Catalysis: The benzaldehyde (B42025) group provides a crucial functional handle for immobilizing the catalyst onto a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles. This would transform a homogeneous catalyst into a heterogeneous one, which is highly desirable for industrial applications due to ease of separation from the reaction mixture and potential for recycling.
The development of such catalysts could be applied to important organic transformations, for example, the oxidation of catechols to quinones, a reaction where pyrazole-copper complexes have shown significant promise. arabjchem.orgresearchgate.net
Integration into Advanced Materials Science Research
The rigid, conjugated structure of this compound makes it a highly attractive building block, or "monomer," for the construction of advanced functional materials.
A significant emerging avenue is its use in the synthesis of Covalent Organic Frameworks (COFs) . COFs are crystalline, porous polymers with a highly ordered structure. The aldehyde group of the title compound can undergo condensation reactions (e.g., with amines) to form robust linkages (e.g., imines), creating a porous 2D or 3D network. nih.gov The inherent porosity and large surface area of the resulting COF could be exploited for applications in:
Gas storage and separation
Heterogeneous catalysis
Chemical sensing
Similarly, the compound is a prime candidate for constructing Metal-Organic Frameworks (MOFs) . In this context, the nitrogen atoms of the pyrazole ring would act as coordination sites for metal ions, forming a crystalline network. The extended, rigid nature of the ethynyl-phenyl linker would ensure the formation of a porous structure.
Furthermore, the compound could be used to synthesize novel conjugated polymers . researchgate.net Polymerization through the aldehyde or alkyne group could lead to materials with interesting photophysical or electronic properties, potentially applicable in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into pyrazole-containing polymers has already indicated their potential for good thermal stability and unique optical properties. researchgate.netrsc.org
Computational Design of Next-Generation Analogues and Derivatives
Computational chemistry provides a powerful toolkit for accelerating the discovery and optimization of new molecules, and it represents a significant future direction for research on this compound. eurasianjournals.com By using in silico methods, researchers can predict the properties of hypothetical analogues and derivatives before committing to their synthesis, saving time and resources. eurasianjournals.comijpbs.com
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, orbital energies (HOMO/LUMO), and reactivity of the compound. researchgate.net This is invaluable for predicting its behavior as a catalytic ligand or as a monomer in materials science, helping to design derivatives with tailored electronic properties. nih.gov
Molecular Docking: If a biological application is envisioned, molecular docking simulations can predict how designed analogues might bind to a specific protein target. researchgate.netresearchgate.net This is a foundational tool in rational drug design for creating molecules with high affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. eurasianjournals.com This would be particularly useful for studying the self-assembly of the compound into larger structures like COFs or supramolecular polymers, providing insight into the stability and morphology of the resulting materials.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate variations in chemical structure with changes in a specific property (e.g., catalytic activity, biological effect). This allows for the creation of predictive models to guide the design of next-generation compounds with enhanced performance. nih.gov
These computational strategies will enable the rational design of new molecules based on the this compound scaffold, optimized for specific applications in catalysis, materials, or medicine.
Q & A
Q. What are the common synthetic routes for 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde?
The compound is typically synthesized via Sonogashira coupling between 4-ethynylbenzaldehyde and 1H-pyrazole-4-boronic acid derivatives under palladium catalysis. Alternatively, condensation reactions involving substituted benzaldehydes and pyrazole intermediates under reflux conditions (e.g., ethanol with glacial acetic acid) can yield the target compound. Key steps include solvent selection (e.g., DMF for coupling reactions) and purification via crystallization .
Q. How is the purity of this compound verified in laboratory settings?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, thin-layer chromatography (TLC), and melting point analysis. Spectral techniques such as H NMR and C NMR are critical for confirming structural integrity, while mass spectrometry (MS) validates molecular weight .
Q. What spectroscopic methods are employed for structural characterization of this compound?
- IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm).
- NMR spectroscopy : H NMR confirms proton environments (e.g., pyrazole protons at δ 7.5–8.0 ppm), while C NMR resolves carbon frameworks.
- X-ray crystallography : Provides definitive proof of molecular geometry and intermolecular interactions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the ethynyl bridge in this compound?
Density functional theory (DFT) calculations model electron density distribution, revealing susceptibility to nucleophilic attack or oxidative cleavage. Molecular docking studies predict binding affinities to biological targets (e.g., enzymes), guiding functionalization strategies .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding its biological activity?
- Orthogonal assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding data.
- Dose-response studies : Assess activity across concentration gradients to rule out false positives.
- Structural analogs : Compare with derivatives (e.g., thiazole-substituted benzaldehydes) to isolate structure-activity relationships .
Q. How does the presence of the pyrazole ring influence the compound's electronic properties compared to other heterocyclic substituents?
Pyrazole’s electron-withdrawing nature decreases electron density at the benzaldehyde moiety, altering redox potentials and nucleophilic reactivity. Comparative studies with thiazole or triazole analogs show distinct Hammett substituent constants () and polarographic half-wave potentials () .
Q. What experimental design considerations are critical when studying its potential as a kinase inhibitor?
- Kinase panel selection : Include both wild-type and mutant kinases to assess selectivity.
- Negative controls : Use staurosporine or dasatinib to benchmark inhibition profiles.
- Cellular assays : Validate target engagement in live-cell models (e.g., luciferase-based reporter systems) .
Methodological Guidance
- Synthetic Optimization : For scale-up, replace Pd catalysts with copper-free conditions to minimize metal contamination .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish solvent effects from intrinsic reactivity in kinetic studies .
- Safety Protocols : Handle aldehydes under inert atmospheres to prevent oxidation, and use PPE for pyrazole intermediates due to potential mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
